

Application Notes and Protocols: Use of Vandetanib-d4 in Pediatric Pharmacokinetic Studies

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Compound of Interest

Compound Name: Vandetanib-d4

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Introduction

Vandetanib is an orally active, potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1] Its mechanism of action makes it a therapeutic agent of interest in various pediatric cancers where these signaling pathways are implicated, such as medullary thyroid carcinoma (MTC) and diffuse intrinsic pontine glioma (DIPG).[2][3] Understanding the pharmacokinetic (PK) profile of Vandetanib in children is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[4]

Pharmacokinetic studies in pediatric populations present unique challenges, including ethical considerations, limitations on blood sample volumes, and age-related physiological differences that affect drug absorption, distribution, metabolism, and excretion.[4] The use of stable isotope-labeled internal standards, such as **Vandetanib-d4**, is a critical component of the bioanalytical methodology for these studies. **Vandetanib-d4**, being chemically identical to Vandetanib but with a higher molecular weight due to the deuterium atoms, co-elutes during chromatography but is distinguishable by mass spectrometry.[5][6] This allows for precise and accurate quantification of Vandetanib in biological matrices by correcting for variability during sample processing and analysis, such as extraction efficiency and matrix effects.[5][7]

These application notes provide a comprehensive overview of the use of **Vandetanib-d4** in pediatric pharmacokinetic studies, including detailed protocols for sample analysis and a summary of available pharmacokinetic data for Vandetanib in children.

Data Presentation: Pharmacokinetics of Vandetanib in Pediatric Patients

The following table summarizes the pharmacokinetic parameters of Vandetanib observed in pediatric clinical trials. It is important to note that these studies were conducted with the non-deuterated form of Vandetanib.

Parameter	Value (Median)	Population	Study Reference
Starting Dose	100 mg/m ² /day	Children and adolescents (5-18 years) with MTC	[3]
Recommended Phase II Dose	145 mg/m ² /day	Children with DIPG	[8]
Apparent Oral Clearance (CL/F)	1,985 mL/min/m ² (in combination with dasatinib)	Children with newly diagnosed DIPG	[8]
Time to Peak Concentration (T _{max})	6 hours (range: 4-10 hours) in adults	Adult patients	[9]
Terminal Half-life (t _{1/2})	19 days in adults	Adult patients	[9]

Note: Pharmacokinetic data for Vandetanib in pediatric populations is limited and can be influenced by factors such as age, concomitant medications, and the specific disease being treated. The data presented here is for informational purposes and should be interpreted in the context of the specific clinical studies.

Experimental Protocols

Pediatric Pharmacokinetic Study Design and Sample Collection

This protocol outlines a general approach for a pediatric pharmacokinetic study of Vandetanib. Specific details should be adapted based on the clinical trial protocol and institutional review board (IRB) guidelines.

a. Subject Eligibility:

- Patients aged 5 to 18 years with a confirmed diagnosis for which Vandetanib is being investigated (e.g., MTC, DIPG).
- Adequate organ function as defined by standard laboratory parameters.
- Written informed consent from a parent or legal guardian and assent from the patient, as appropriate for their age.

b. Dosing and Administration:

- Vandetanib is administered orally, once daily.[3] The dose is typically calculated based on body surface area (mg/m²).[2][3]
- Tablets may be available in different strengths, or a solution can be used for patients unable to swallow tablets.[2]
- Vandetanib can be taken with or without food.[10]

c. Pharmacokinetic Sampling:

- Blood samples are collected at pre-defined time points to characterize the drug's concentration-time profile.
- A typical sparse sampling schedule for a pediatric study might include:
 - Pre-dose (trough)
 - 2, 4, 6, 8, and 24 hours post-dose on day 1.
 - Pre-dose samples at subsequent study visits to determine steady-state concentrations.
- Blood samples (approximately 1-2 mL) should be collected in heparinized tubes.[8]

- Plasma is separated by centrifugation and stored at -80°C until analysis.[2][8]

Bioanalytical Method for Vandetanib in Plasma using LC-MS/MS with Vandetanib-d4 Internal Standard

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in human plasma, using **Vandetanib-d4** as the internal standard.[2][5]

a. Materials and Reagents:

- Vandetanib reference standard
- **Vandetanib-d4** (internal standard - ISTD)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- tert-Butyl methyl ether
- Ammonium hydroxide
- Human plasma (drug-free)

b. Preparation of Stock and Working Solutions:

- Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vandetanib and **Vandetanib-d4** in methanol. Store at -80°C.[2]
- Working Solutions: Prepare working solutions by diluting the stock solutions with 80% methanol in water to create calibration standards and quality control (QC) samples.[2]

c. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of plasma sample, calibrator, or QC, add 100 ng of **Vandetanib-d4** internal standard.
- Add 1 mL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[2]
- Vortex for 1 minute to mix.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent.[2][5]
 - Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 10 mM ammonium formate (pH 5.0).[2][5]
 - Flow Rate: 0.11 mL/min.[2][5]
 - Injection Volume: 5 µL.
 - Column Temperature: Ambient.[2][5]
- Tandem Mass Spectrometry (MS/MS):
 - Instrument: API-3200 LC-MS/MS system or equivalent.[2][5]
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Vandetanib: m/z 475.1 → 112.1.[2][5]

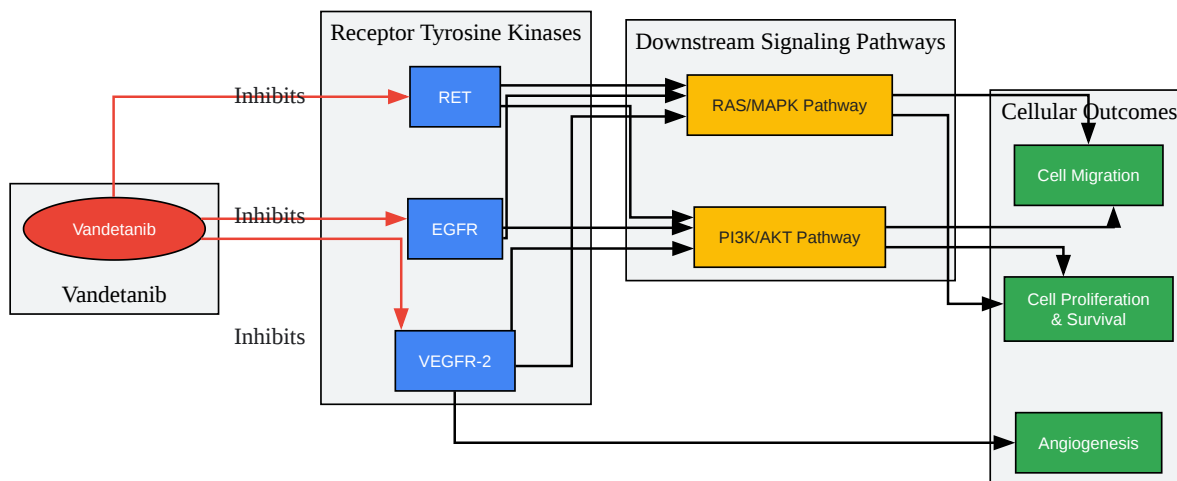
- **Vandetanib-d4** (ISTD): m/z 479.1 \rightarrow 116.2.[2][5]

e. Calibration and Quantification:

- A calibration curve is constructed by plotting the peak area ratio of Vandetanib to **Vandetanib-d4** against the nominal concentration of the calibration standards.
- The concentration of Vandetanib in the patient samples is determined by interpolating their peak area ratios from the calibration curve.
- The linear range is typically from 1.0 to 3,000 ng/mL in plasma.[2][5]

Visualizations

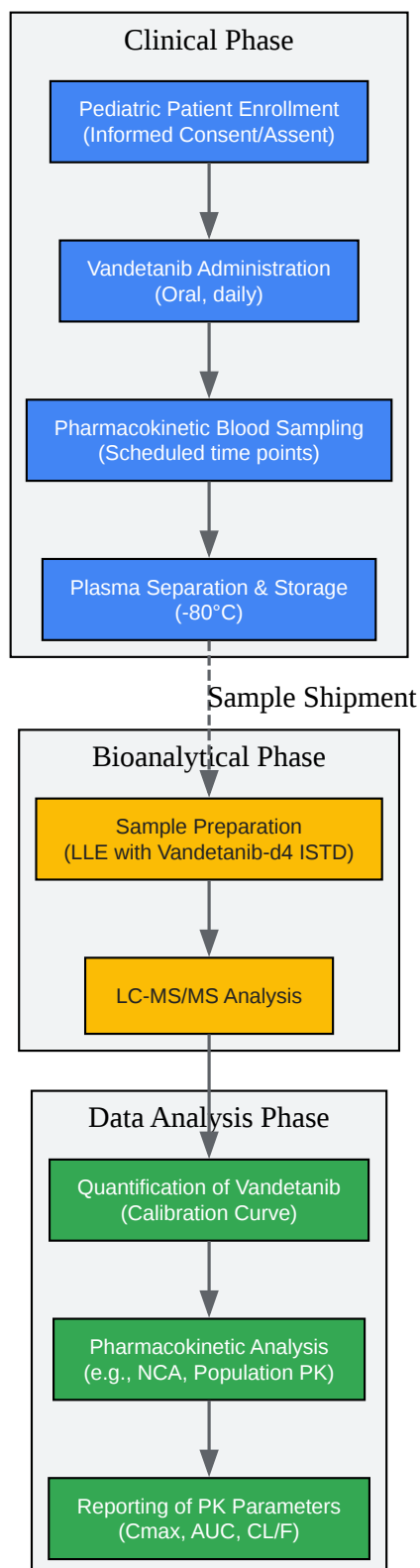
Vandetanib Signaling Pathway



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Caption: Vandetanib inhibits key receptor tyrosine kinases.

Experimental Workflow for Pediatric PK Study



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Caption: Workflow of a pediatric pharmacokinetic study.

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